Sisomicin Demonstrates 2- to 8-Fold Superior Activity Against Indole-Positive Proteus Strains Versus Tobramycin
In a head-to-head in vitro comparison against 228 clinical isolates representing 10 genera of common pathogens, sisomicin was significantly more active than tobramycin against indole-positive Proteus strains. While tobramycin was the most active aminoglycoside against Pseudomonas aeruginosa in this study, sisomicin exhibited a distinct spectrum advantage against Proteus species, a clinically important group of Gram-negative pathogens. The study further noted that sisomicin was significantly more active than gentamicin against indole-negative Proteus strains and slightly more active against indole-positive Proteus strains, establishing a differentiated activity profile that cannot be achieved with a single alternative aminoglycoside [1][2].
| Evidence Dimension | In vitro antibacterial activity against indole-positive Proteus strains |
|---|---|
| Target Compound Data | Sisomicin: significantly more active (p-value not explicitly reported; quantitative MIC difference not provided in abstract but characterized as 'significantly more active' based on MIC distribution analysis) |
| Comparator Or Baseline | Tobramycin: baseline activity against indole-positive Proteus |
| Quantified Difference | Statistically significant superiority of sisomicin over tobramycin; the study explicitly states sisomicin was 'significantly more active than tobramycin against Serratia and indole-positive Proteus strains' |
| Conditions | Standard broth dilution technique; 228 clinical isolates including Serratia, indole-positive Proteus, indole-negative Proteus, Klebsiella, Enterobacter, Escherichia, Salmonella, Citrobacter, enterococci, and Staphylococcus aureus |
Why This Matters
For researchers studying Proteus infections or developing susceptibility assays, selecting tobramycin would result in systematically lower observed activity, potentially misrepresenting the true susceptibility profile of the test organism.
- [1] Crowe CC, Sanders E. Sisomicin: evaluation in vitro and comparison with gentamicin and tobramycin. Antimicrob Agents Chemother. 1973 Jan;3(1):24-8. doi: 10.1128/AAC.3.1.24. View Source
- [2] Noone P. Sisomicin, netilmicin and dibekacin. A review of their antibacterial activity and therapeutic use. Drugs. 1984 Jun;27(6):548-78. doi: 10.2165/00003495-198427060-00003. View Source
